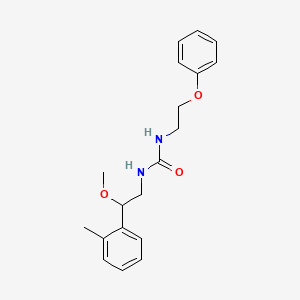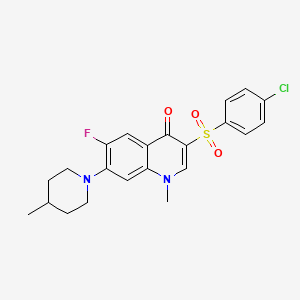
3-((4-chlorophenyl)sulfonyl)-6-fluoro-1-methyl-7-(4-methylpiperidin-1-yl)quinolin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((4-chlorophenyl)sulfonyl)-6-fluoro-1-methyl-7-(4-methylpiperidin-1-yl)quinolin-4(1H)-one is a useful research compound. Its molecular formula is C22H22ClFN2O3S and its molecular weight is 448.94. The purity is usually 95%.
BenchChem offers high-quality 3-((4-chlorophenyl)sulfonyl)-6-fluoro-1-methyl-7-(4-methylpiperidin-1-yl)quinolin-4(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-((4-chlorophenyl)sulfonyl)-6-fluoro-1-methyl-7-(4-methylpiperidin-1-yl)quinolin-4(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Characterization
Synthesis and Spectroscopy : The compound has been synthesized and characterized using various spectroscopic methods. Single-crystal X-ray Crystallography, FT-IR, NMR, and UV-Visible spectroscopy were employed for this purpose. These methods help in understanding the molecular structure and properties of the compound (Murugesan et al., 2021).
Frontier Molecular Orbitals Analysis : Analysis of Frontier Molecular Orbitals (FMOs) using Density Functional Theory (DFT) is crucial to understand the electronic properties and reactivity of the compound. This analysis provides insights into the molecule's potential sites for electrophilic and nucleophilic attacks (Murugesan et al., 2021).
Biological and Pharmacological Studies
Molecular Docking Studies : The compound's biological activity has been explored through molecular docking studies. These studies help in understanding the interaction of the molecule with biological targets, such as proteins or enzymes. For instance, the docking studies provided information about the binding energy of the compound with Human Serum Albumin (HSA) (Murugesan et al., 2021).
Antitumor Activity : Certain derivatives of the compound have been synthesized and studied for their antitumor activity. These studies are vital in discovering potential new drugs for treating various cancers (Zhou et al., 2021).
Chemical Properties and Reactions
Reactive Site Analysis : The reactive sites of the compound for electrophilic and nucleophilic attacks have been identified through computational studies. Such information is crucial for understanding and predicting the chemical behavior of the compound (Murugesan et al., 2021).
Synthesis of Derivatives : Various derivatives of the compound have been synthesized, offering a wide range of potential applications in chemical and pharmaceutical research. These derivatives could have distinct biological activities or chemical properties, thus broadening the scope of the compound's applications (Zhou et al., 2021).
Catalysis and Green Chemistry
Catalysis : The compound has been used in the synthesis of other complex molecules, demonstrating its potential as a catalyst in organic reactions. Such applications are important in the field of green chemistry, aiming to develop more sustainable and environmentally friendly chemical processes (Murugesan et al., 2016).
Environmental Impact : Studies involving the compound also include its role in green chemistry, highlighting the importance of developing chemical processes that are not only effective but also environmentally benign (Murugesan et al., 2016).
特性
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-6-fluoro-1-methyl-7-(4-methylpiperidin-1-yl)quinolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClFN2O3S/c1-14-7-9-26(10-8-14)20-12-19-17(11-18(20)24)22(27)21(13-25(19)2)30(28,29)16-5-3-15(23)4-6-16/h3-6,11-14H,7-10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVHKJXXWQWZKDG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)S(=O)(=O)C4=CC=C(C=C4)Cl)C)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClFN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((4-chlorophenyl)sulfonyl)-6-fluoro-1-methyl-7-(4-methylpiperidin-1-yl)quinolin-4(1H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-3-[3,4-dimethoxy-5-(oxolan-2-ylmethylsulfamoyl)phenyl]prop-2-enoic acid](/img/structure/B2415338.png)
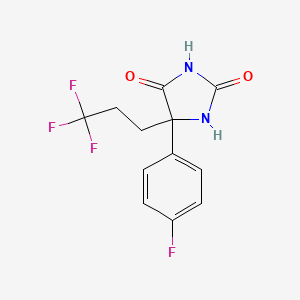
![3-[4-Chloro-5-(difluoromethyl)-3-methylpyrazol-1-yl]butanoic acid](/img/structure/B2415341.png)
![tert-Butyl dihydro-1H,4H-3a,6a-(methanoiminomethano)cyclopenta[c]pyrrole-2(3H)-carboxylate](/img/structure/B2415345.png)

![N1-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide](/img/structure/B2415348.png)

![(3r,5r,7r)-adamantan-1-yl(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone](/img/structure/B2415351.png)
![3-{[(2,6-dichlorobenzyl)oxy]imino}-N-(3,4-dichlorophenyl)propanamide](/img/structure/B2415354.png)
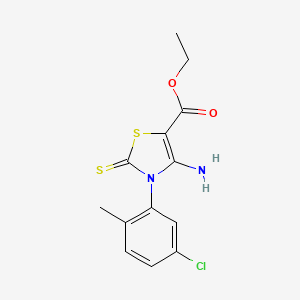
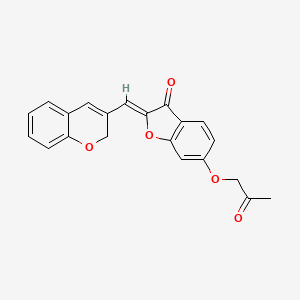
![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3,3-diphenylpropanamide](/img/structure/B2415358.png)

